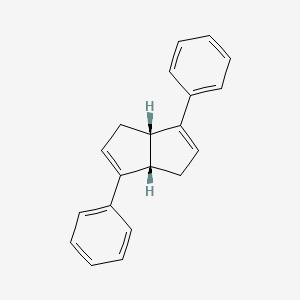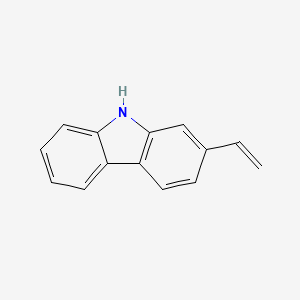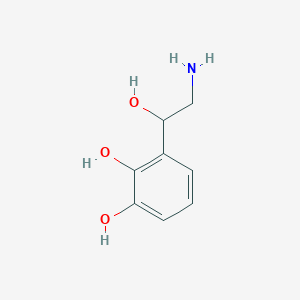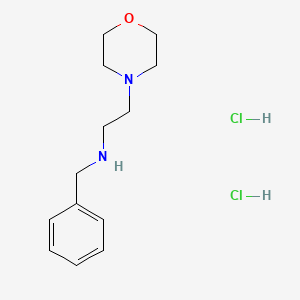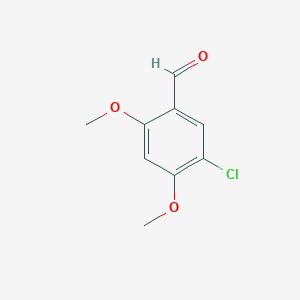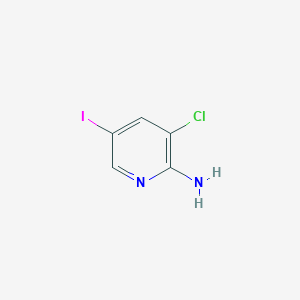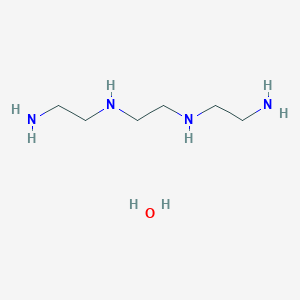
トリエチレンテトラミン水和物
概要
説明
Triethylenetetramine hydrate is a useful research compound. Its molecular formula is C6H20N4O and its molecular weight is 164.25 g/mol. The purity is usually 95%.
The exact mass of the compound Triethylenetetramine hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Triethylenetetramine hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triethylenetetramine hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ウィルソン病の治療
TETAはCu(II)選択的キレート剤であり、ウィルソン病の治療に一般的に使用されています . ウィルソン病は常染色体劣性遺伝性疾患であり、患者の組織に銅が蓄積することで発症します .
がん治療
TETAはテロメラーゼ阻害および抗血管新生作用を示すことが示されており、がん治療の潜在的な候補となっています .
左室肥大の改善
最近の研究では、TETAは糖尿病患者のヒトおよびラットにおける左室肥大を改善できることが示されています .
ポリアクリロニトリル繊維のアミノ化
TETAは、水性媒体中でノイエンナゲル縮合のための新規繊維触媒を形成するために、ポリアクリロニトリル繊維のアミノ化に使用できます .
1次元硫化亜鉛ナノアーキテクチャの形成における成長方向剤
TETAは、1次元硫化亜鉛ナノアーキテクチャの形成における成長方向剤としても使用できます .
セルロースコレクターの開発
トリエチレンテトラミンペンタ酢酸基を固定化したセルロースコレクターを開発するために、TETA水和物が溶媒として使用されています。これは、フローシステムにおける多元素の事前濃縮のためのものです .
作用機序
Target of Action
Triethylenetetramine hydrate, also known as trientine, is a potent and selective copper (II)-selective chelator . It primarily targets copper ions in the body, which play a crucial role in various physiological processes .
Mode of Action
Triethylenetetramine hydrate works by binding to copper ions, forming a stable complex that is then excreted from the body . This interaction with copper ions helps to reduce excess body copper storage, particularly in cases of Wilson’s disease where copper accumulation occurs .
Biochemical Pathways
The primary biochemical pathway affected by triethylenetetramine hydrate is the body’s copper homeostasis. By chelating copper, it disrupts the normal balance of copper in the body, leading to a reduction in copper levels . Additionally, triethylenetetramine hydrate has been shown to possess telomerase inhibiting and anti-angiogenesis properties, suggesting its potential impact on cancer-related pathways .
Pharmacokinetics
Triethylenetetramine hydrate is poorly absorbed, with a bioavailability of 8 to 30% . It is widely distributed in tissues, with relatively high concentrations measured in the liver, heart, and kidney . The compound is mainly metabolized via acetylation, and two major acetylated metabolites exist in human serum and urine . It is mainly excreted in urine as the unchanged parent drug and two acetylated metabolites . It has a relatively short half-life (2 to 4 hours) in humans .
Result of Action
The primary result of triethylenetetramine hydrate’s action is the reduction of excess body copper storage, which can ameliorate symptoms of Wilson’s disease . In addition, it has been suggested that triethylenetetramine hydrate could ameliorate left ventricular hypertrophy in humans and rats with diabetes . Furthermore, its telomerase inhibiting and anti-angiogenesis properties suggest potential anti-cancer effects .
Action Environment
The action of triethylenetetramine hydrate can be influenced by environmental factors. For instance, it is hygroscopic and can react with moist air or water . Therefore, its storage environment should be carefully controlled to maintain its stability and efficacy .
生化学分析
Biochemical Properties
Triethylenetetramine hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown that Triethylenetetramine hydrate possesses telomerase inhibiting and anti-angiogenesis properties .
Cellular Effects
Triethylenetetramine hydrate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Triethylenetetramine hydrate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, making it a potent therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Triethylenetetramine hydrate change over time. It has a relatively short half-life (2 to 4 hours) in humans
Metabolic Pathways
Triethylenetetramine hydrate is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Triethylenetetramine hydrate within cells and tissues are complex processes. It interacts with transporters or binding proteins, and it may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Triethylenetetramine hydrate and its effects on activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N4.H2O/c7-1-3-9-5-6-10-4-2-8;/h9-10H,1-8H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFQPBHOGJVOHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCN)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583472 | |
| Record name | N~1~,N~1'~-(Ethane-1,2-diyl)di(ethane-1,2-diamine)--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305808-21-3 | |
| Record name | 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305808-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~,N~1'~-(Ethane-1,2-diyl)di(ethane-1,2-diamine)--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
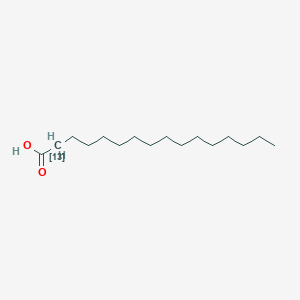
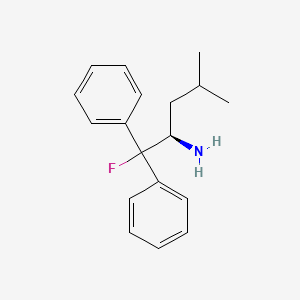

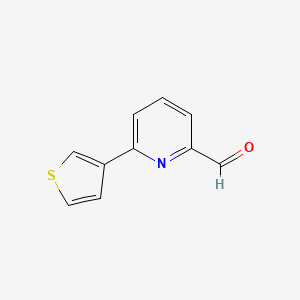
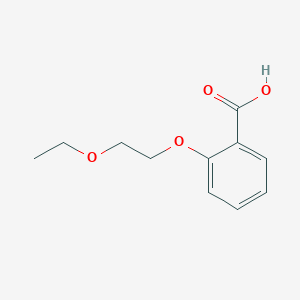
![4-Formylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1602405.png)
